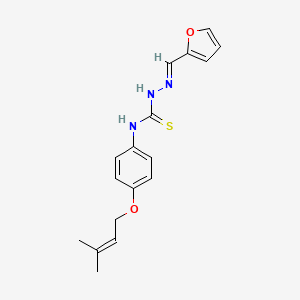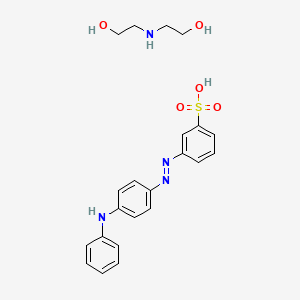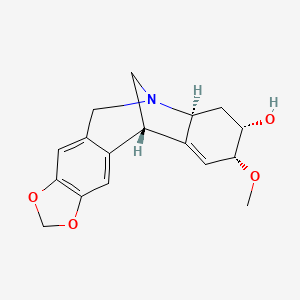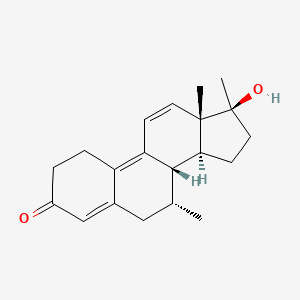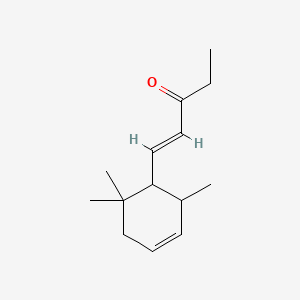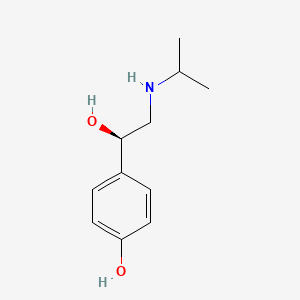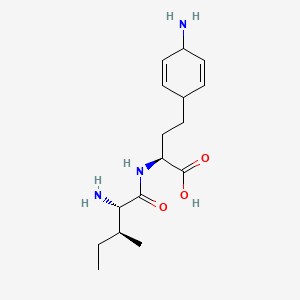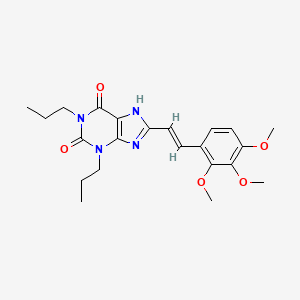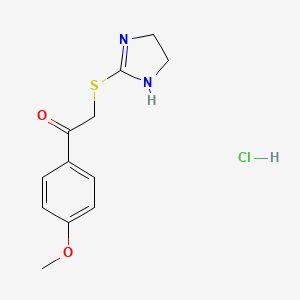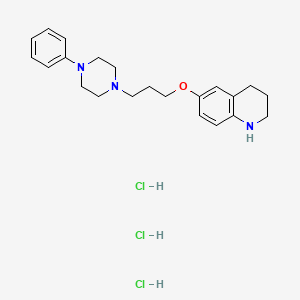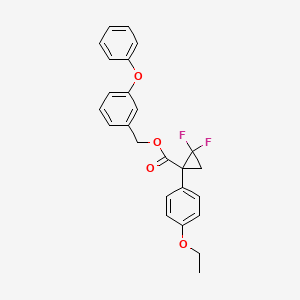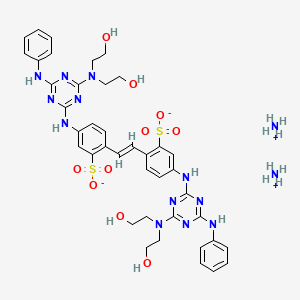
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-, is a cyclic lipopeptide compound known for its antifungal properties. It belongs to the echinocandin class of antifungal agents, which are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species, making it a valuable tool in the treatment of fungal infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves multiple steps, including peptide coupling reactions, protection and deprotection of functional groups, and cyclization. The process typically starts with the synthesis of the linear peptide chain, followed by cyclization to form the cyclic lipopeptide structure. The reaction conditions often involve the use of coupling reagents such as HATU or EDCI, and protecting groups like Boc or Fmoc to protect the amino and hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is achieved through fermentation processes using specific strains of fungi, such as Aspergillus oryzae. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino or hydroxyl derivatives.
科学的研究の応用
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Employed in research on fungal cell wall synthesis and the development of antifungal agents.
Medicine: Investigated for its potential in treating fungal infections, particularly those caused by Candida and Aspergillus species.
Industry: Utilized in the production of antifungal pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan in the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets include the Fks1p subunit of the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance.
類似化合物との比較
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is unique among echinocandins due to its specific structural features and potency. Similar compounds include:
Caspofungin: Another echinocandin with a similar mechanism of action but different structural modifications.
Micafungin: Known for its enhanced stability and broader spectrum of activity.
Anidulafungin: Distinguished by its unique pharmacokinetic properties and lack of significant drug interactions.
Each of these compounds shares the common feature of inhibiting β-(1,3)-D-glucan synthesis but differs in their pharmacokinetics, spectrum of activity, and clinical applications.
特性
CAS番号 |
143131-16-2 |
|---|---|
分子式 |
C53H88N8O16 |
分子量 |
1093.3 g/mol |
IUPAC名 |
N-[21-(3-aminopropoxy)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C53H88N8O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-39(67)55-36-27-38(66)51(77-25-18-24-54)59-50(74)43-44(68)30(2)28-61(43)53(76)41(32(4)63)57-49(73)42(46(70)45(69)33-20-22-34(64)23-21-33)58-48(72)37-26-35(65)29-60(37)52(75)40(31(3)62)56-47(36)71/h20-23,30-32,35-38,40-46,51,62-66,68-70H,5-19,24-29,54H2,1-4H3,(H,55,67)(H,56,71)(H,57,73)(H,58,72)(H,59,74) |
InChIキー |
XSHXRYOJAITSJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)OCCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


